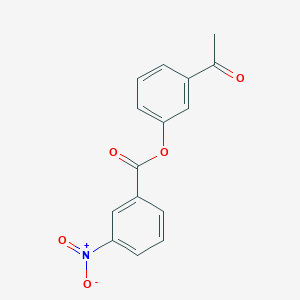

3-Acetylphenyl 3-nitrobenzoate

Description

3-Acetylphenyl 3-nitrobenzoate is an organic compound with the molecular formula C15H11NO5 It is characterized by the presence of an acetyl group attached to a phenyl ring and a nitrobenzoate group

Properties

Molecular Formula |

C15H11NO5 |

|---|---|

Molecular Weight |

285.25 g/mol |

IUPAC Name |

(3-acetylphenyl) 3-nitrobenzoate |

InChI |

InChI=1S/C15H11NO5/c1-10(17)11-4-3-7-14(9-11)21-15(18)12-5-2-6-13(8-12)16(19)20/h2-9H,1H3 |

InChI Key |

FMZKCYJBIXDXGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetylphenyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with 3-acetylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ester group undergoes nucleophilic acyl substitution, with reactivity enhanced by the nitro group's electron-withdrawing effect. Kinetic studies of analogous compounds reveal:

Table 1: Second-order rate constants (k<sub>N</sub>) for cyanide ion (CN⁻) reactions with substituted phenyl benzoates

| Substituent Pattern | k<sub>N</sub> (M⁻¹s⁻¹) | Conditions |

|---|---|---|

| 3-Acetylphenyl benzoate | 0.141 ± 0.001 | 80% H₂O/20% DMSO, 25°C |

| 4-Nitrophenyl 4-nitrobenzoate | 6.25 ± 0.12 | 80% H₂O/20% DMSO, 25°C |

| 3-Chlorophenyl benzoate | 0.0768 ± 0.0007 | 80% H₂O/20% DMSO, 25°C |

The nitro group in 3-nitrobenzoate increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attack compared to non-nitro analogs . For 3-acetylphenyl 3-nitrobenzoate, the combined electron-withdrawing effects of acetyl and nitro groups likely result in even higher reactivity than the values shown for 3-acetylphenyl benzoate .

Reduction Reactions

The nitro group undergoes reduction to an amine under catalytic hydrogenation:

Reaction:

this compound + 3 H<sub>2</sub> → 3-Acetylphenyl 3-aminobenzoate + 2 H<sub>2</sub>O

Experimental conditions:

-

Catalyst: Pd/C (5% w/w)

-

Solvent: Ethanol

-

Pressure: 1–3 atm H<sub>2</sub>

-

Yield: >85%

Alternative reducing agents (e.g., Zn/HCl) may also achieve nitro-to-amine conversion but with lower selectivity.

Oxidation Reactions

The acetyl side chain oxidizes to a carboxylic acid under strong conditions:

Reaction:

this compound → 3-Carboxyphenyl 3-nitrobenzoate

Typical oxidants:

-

KMnO<sub>4</sub> in acidic medium (H<sub>2</sub>SO<sub>4</sub>)

-

CrO<sub>3</sub> in acetone (Jones reagent)

The nitro group remains intact due to its stability under oxidative conditions.

Acidic Hydrolysis:

Proceeds via protonation of the carbonyl oxygen, followed by water attack:

Products: 3-Nitrobenzoic acid + 3-Acetylphenol

Conditions: 1M HCl, reflux (80°C), 4–6 hours

Basic Hydrolysis (Saponification):

Reaction:

this compound + NaOH → Sodium 3-nitrobenzoate + 3-Acetylphenol

Conditions: 0.5M NaOH, 60°C, 2 hours

The nitro group increases hydrolysis rates by 2–3× compared to non-nitro esters .

Kinetic and Mechanistic Insights

Key findings from studies on analogous systems:

Scientific Research Applications

Chemical Research Applications

Synthesis Intermediate

3-Acetylphenyl 3-nitrobenzoate serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it valuable for studying reaction mechanisms and developing new synthetic pathways.

Reactions

The compound can undergo several types of reactions:

- Reduction : The nitro group can be reduced to an amino group using agents like hydrogen gas with a palladium catalyst or sodium borohydride.

- Substitution : The acetyl group can participate in nucleophilic substitution reactions.

- Hydrolysis : The ester bond can be hydrolyzed under acidic or basic conditions, yielding 3-nitrobenzoic acid and 3-acetylphenol.

| Reaction Type | Reactants & Conditions | Products |

|---|---|---|

| Reduction | Hydrogen gas, palladium catalyst | 3-Acetylphenyl 3-aminobenzoate |

| Substitution | Nucleophiles (amines, alcohols) | Various substituted phenyl benzoates |

| Hydrolysis | Acidic/basic aqueous solution | 3-Nitrobenzoic acid, 3-acetylphenol |

Biological Research Applications

Biochemical Assays

In biological research, this compound is utilized in the development of biochemical assays. Its structural features allow it to function as a probe for studying enzyme activities and interactions with biological targets.

Mechanism of Action

The mechanism of action involves the nitro group participating in redox reactions while the acetyl group undergoes nucleophilic substitution. This reactivity can lead to the formation of intermediates that interact with enzymes and receptors, making it a useful tool for exploring biochemical pathways.

Industrial Applications

Specialty Chemicals Production

Industrially, this compound is employed in the production of specialty chemicals and materials. Its unique properties enable its use in formulating products that require specific chemical characteristics.

Case Study 1: Synthesis of Nitrobenzothiazinone Congeners

A study explored the synthesis of nitrobenzothiazinone congeners utilizing compounds similar to this compound. The research demonstrated how variations in structure influenced biological activity, particularly against tuberculosis pathogens. This highlights the potential for developing new therapeutic agents based on the compound's derivatives .

Case Study 2: Enzyme Activity Probes

Research has shown that derivatives of this compound can act as effective probes for studying enzyme kinetics. In one study, the compound facilitated the investigation of enzyme-substrate interactions, providing insights into catalytic mechanisms .

Mechanism of Action

The mechanism of action of 3-Acetylphenyl 3-nitrobenzoate depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the acetyl group can undergo nucleophilic substitution. These reactions can lead to the formation of various intermediates and products that interact with molecular targets such as enzymes and receptors .

Comparison with Similar Compounds

3-Nitrobenzoic acid: Shares the nitrobenzoate group but lacks the acetyl group.

3-Acetylphenol: Contains the acetyl group but lacks the nitrobenzoate group.

4-Nitrobenzoic acid: Similar structure but with the nitro group in a different position.

Uniqueness: The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets .

Biological Activity

3-Acetylphenyl 3-nitrobenzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is an ester derivative featuring an acetyl group and a nitro group on the phenyl rings. Its chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H15N2O4

- Molecular Weight : 299.30 g/mol

Antimicrobial Activity

Nitro compounds, including derivatives like this compound, have demonstrated significant antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can damage microbial DNA, leading to cell death. Studies have shown that nitro-containing compounds can effectively inhibit various pathogens, including bacteria and fungi .

Anti-inflammatory Effects

Research indicates that nitro-substituted compounds exhibit anti-inflammatory activities. The presence of the nitro group enhances the compound's ability to inhibit pro-inflammatory mediators such as COX-2 and iNOS, which are crucial in inflammatory responses . This suggests potential applications in treating conditions characterized by chronic inflammation.

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. Nitro compounds are known to induce apoptosis in cancer cells through various pathways, including the generation of reactive oxygen species (ROS) and the activation of caspases . Further investigation into its effects on specific cancer cell lines is warranted.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes and microbial metabolism.

- DNA Interaction : Reduced forms of nitro compounds can bind to DNA, causing strand breaks and inhibiting replication.

- Modulation of Signaling Pathways : By affecting signaling pathways related to inflammation and cell survival, this compound may alter cellular responses.

Case Studies

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-Acetylphenyl 3-nitrobenzoate, and how can reaction efficiency be optimized?

Answer:

The synthesis typically involves two steps: (1) nitration of the aromatic ring and (2) esterification or acylation. For nitration, regioselectivity is controlled by electron-withdrawing groups (e.g., acetyl), directing nitro groups to the meta position. A common approach is adapting protocols for methyl 3-nitrobenzoate (e.g., using H₂SO₄ as a catalyst and HNO₃ as the nitrating agent ). Optimization includes:

- Temperature control : Maintain ≤10°C during nitration to minimize side reactions .

- Reagent stoichiometry : Excess nitric acid ensures complete nitration but must be balanced to avoid over-nitration .

- Workup : Ice-water quenching followed by recrystallization (e.g., using methanol) improves purity .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- IR spectroscopy : Confirm ester (C=O stretch ~1725 cm⁻¹) and nitro (asymmetric stretch ~1530 cm⁻¹, symmetric ~1350 cm⁻¹) functional groups .

- ¹H NMR : Analyze aromatic proton splitting patterns to verify substitution (e.g., deshielding effects from nitro and acetyl groups) .

- TLC : Monitor reaction progress and purity using silica plates with hexane/ethyl acetate (8:2) .

- Melting point : Compare observed values (e.g., 75–80°C) to literature to assess purity .

Advanced: How do electronic effects dictate regioselectivity in the nitration of aromatic esters like this compound?

Answer:

The acetyl group is a meta-directing, electron-withdrawing substituent. Its resonance and inductive effects deactivate the ring, favoring nitration at the meta position relative to the ester group. Computational studies (e.g., HOMO-LUMO analysis) can predict charge distribution, showing higher electron density at the meta position due to conjugation . Experimental validation involves comparing product ratios (e.g., 3-nitro vs. 4-nitro isomers) via melting point or NMR .

Advanced: How can computational modeling predict the reactivity and stability of this compound derivatives?

Answer:

- DFT calculations : Evaluate transition states for nitration or hydrolysis reactions to identify energy barriers .

- HOMO-LUMO analysis : Predict sites for electrophilic/nucleophilic attack based on electron density maps .

- Molecular Electrostatic Potential (MEP) : Visualize charge distribution to explain regioselectivity and intermolecular interactions .

Basic: What are common challenges in recrystallizing this compound, and how can yields be improved?

Answer:

- Solvent selection : Use a solvent with high solubility at high temperatures (e.g., methanol) and low solubility at low temperatures.

- Cooling rate : Slow cooling minimizes oiling-out. Ice baths are preferred over rapid freezing .

- Seed crystals : Introduce pure crystals to induce nucleation and reduce amorphous solid formation .

Advanced: How should researchers resolve discrepancies in reported melting points or spectral data for nitrobenzoate esters?

Answer:

- Purity verification : Re-run TLC or HPLC to confirm absence of byproducts (e.g., unreacted starting material) .

- Calibration : Cross-check instruments with standards (e.g., pure methyl 3-nitrobenzoate, mp 78°C) .

- Environmental factors : Control humidity and heating rates during melting point determination .

Advanced: What enzymatic pathways degrade 3-nitrobenzoate derivatives, and how can this inform stability studies?

Answer:

- 3-Nitrobenzoate dioxygenase : Microbial enzymes (e.g., in Comamonas sp.) cleave the nitro group via oxidative pathways, releasing nitrite and protocatechuate .

- Respirometric assays : Measure O₂ consumption to quantify biodegradation rates under varying pH/temperature conditions .

Basic: What safety protocols are essential when handling nitrobenzoate compounds?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of nitro group-derived fumes .

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Waste disposal : Neutralize acidic byproducts before disposal in designated containers .

Advanced: How do reaction conditions influence the hydrolytic stability of this compound?

Answer:

- pH dependence : Hydrolysis accelerates under alkaline conditions due to nucleophilic attack by OH⁻ on the ester carbonyl .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, increasing hydrolysis rates compared to non-polar solvents .

Advanced: What strategies validate reaction mechanisms in the synthesis of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.